4-(Trifluoromethyl)-cinnamamide

Catalog No.
S9076313
CAS No.
M.F
C10H8F3NO
M. Wt
215.17 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trifluoromethyl)-cinnamamide

Product Name

4-(Trifluoromethyl)-cinnamamide

IUPAC Name

3-[4-(trifluoromethyl)phenyl]prop-2-enamide

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H2,14,15)

InChI Key

BPRFEFAHXYCKRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)N)C(F)(F)F

4-(Trifluoromethyl)-cinnamamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a cinnamamide backbone. Its chemical formula is C16H12F3NC_{16}H_{12}F_{3}N. This compound features a phenyl ring substituted with a trifluoromethyl group at the para position, linked to a cinnamamide moiety. The trifluoromethyl group is known for imparting unique electronic properties, enhancing the compound's stability and reactivity in various chemical environments.

, primarily due to its amide functional group and the reactive trifluoromethyl moiety. Notable reactions include:

  • Amidation: It can undergo amidation reactions, forming new amide bonds with various amines.
  • Coupling Reactions: The compound can react with electrophiles to form more complex structures, such as through coupling with cinnamic acid derivatives using coupling reagents like HATU .
  • Rearrangement: Under acidic conditions, it can undergo rearrangements leading to cyclization products, as demonstrated in reactions mediated by triflic acid .

Research indicates that 4-(trifluoromethyl)-cinnamamide exhibits significant biological activities. It has been studied for its potential as an antidepressant agent, with structure-activity relationship studies highlighting its efficacy in modulating neurochemical pathways related to depression . Moreover, its derivatives have shown antiproliferative effects against various cancer cell lines, suggesting potential applications in cancer therapy .

The synthesis of 4-(trifluoromethyl)-cinnamamide typically involves the following steps:

  • Formation of Cinnamamide: The initial step often includes the reaction of cinnamic acid with an appropriate amine under coupling conditions, such as using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) to facilitate the formation of the amide bond .
  • Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions involving 4-trifluoromethylaniline and cinnamoyl chloride .
  • Purification and Characterization: The final product is purified through crystallization or chromatography and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

4-(Trifluoromethyl)-cinnamamide has several applications across different fields:

  • Pharmaceuticals: Its antidepressant and anticancer properties make it a candidate for drug development.
  • Agricultural Chemicals: Compounds with trifluoromethyl groups are often explored for their potential use as agrochemicals due to their enhanced bioactivity.
  • Material Science: Its unique electronic properties may find applications in developing advanced materials.

Studies on the interactions of 4-(trifluoromethyl)-cinnamamide with biological targets have revealed its potential as a modulator of various receptor systems involved in mood regulation and cellular proliferation. In vitro studies indicate that it affects cell migration and invasion in cancer cells, suggesting mechanisms that could be targeted for therapeutic purposes . Additionally, structure-activity relationship analyses have shown that modifications to its structure can significantly influence its biological effects.

Several compounds share structural similarities with 4-(trifluoromethyl)-cinnamamide, including:

  • Cinnamamide: Lacks the trifluoromethyl group; serves as a baseline for comparison.
  • 4-Chlorocinnamamide: Contains a chlorine substituent instead of trifluoromethyl; may exhibit different biological properties.
  • N-(4-Trifluoromethylphenyl)cinnamic acid: A carboxylic acid derivative that may show varied reactivity and solubility characteristics.

Comparison Table

Compound NameKey FeaturesUnique Aspects
4-(Trifluoromethyl)-cinnamamideTrifluoromethyl group enhances stabilitySignificant antidepressant activity
CinnamamideNo trifluoromethyl groupBaseline for activity comparison
4-ChlorocinnamamideChlorine substituentDifferent electronic properties
N-(4-Trifluoromethylphenyl)cinnamic acidCarboxylic acid functionalityPotentially different solubility

Multi-Step Organic Synthesis Approaches

The synthesis of 4-(trifluoromethyl)cinnamamide derivatives typically involves sequential functionalization of cinnamic acid precursors and aromatic amines. A prominent route, as demonstrated by , begins with the sulfonylation of 2-aminobenzyl alcohol to form N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide (compound 2). Oxidation of the alcohol group to an aldehyde (compound 3) using manganese dioxide in dichloromethane achieves an 85% yield, followed by reductive amination with methylamine to produce intermediate 4. The critical coupling step employs 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to conjugate 4-(trifluoromethyl)cinnamic acid with intermediate 4, yielding the cinnamamide scaffold (compound 5) at 71% efficiency after silica gel purification.

An alternative pathway reported by utilizes N-[4-(trifluoromethyl)phenyl]cinnamamide (compound 3) as a precursor. Intramolecular cyclization mediated by triflic acid generates 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one (compound 4), confirmed via X-ray diffraction to crystallize in a monoclinic system with unit-cell parameters a = 16.002 Å, b = 5.170 Å, and c = 17.733 Å. This method highlights the role of acid catalysis in constructing heterocyclic derivatives from cinnamamide precursors.

Table 1: Representative Multi-Step Synthesis Routes

Starting MaterialKey ReagentsIntermediateYield (%)Reference
2-Aminobenzyl alcoholMnO~2~, HATU, DIPEACompound 571
N-[4-(Trifluoromethyl)phenyl]cinnamamideTriflic acidCompound 467

Computational and AI-Guided Molecular Design Strategies

Emerging tools in quantum chemical calculations and molecular docking may accelerate the identification of trifluoromethyl group orientations that maximize electronic effects or binding affinities. Such approaches could mitigate the empirical trial-and-error traditionally associated with optimizing fluorinated compounds’ physicochemical properties.

Optimization of Reaction Conditions for Scale-Up

Scalable synthesis of 4-(trifluoromethyl)cinnamamide derivatives necessitates careful optimization of reaction parameters. A one-pot deoxyfluorination and amidation protocol developed by exemplifies this principle. Using pentafluoropyridine (PFP) as a dual-purpose reagent, carboxylic acids are converted to acyl fluorides in situ, which subsequently react with amines to form amides. For example, benzoic acid and benzylamine yield N-benzylbenzamide at 94% efficiency under optimized conditions: 2.0 equivalents of N,N-diisopropylethylamine (DIPEA), a 30-minute activation period, and acetonitrile as the solvent.

Table 2: Optimized Conditions for Amide Bond Formation

ParameterOptimal ValueImpact on YieldReference
Base (DIPEA) Equivalents2.0Maximizes
Activation Period30 minutesReduces byproducts
SolventAcetonitrileEnhances reactivity

Additionally, the PMC study demonstrates that varying cinnamic acid derivatives in HATU-mediated couplings permits large-scale diversification without compromising yield—a critical consideration for industrial applications.

Role of Trifluoromethyl Group Positioning

The trifluoromethyl (-CF₃) group’s position on the aromatic ring is a critical determinant of molecular interactions and biological efficacy. In 4-(trifluoromethyl)cinnamamide, the -CF₃ group occupies the para position relative to the propenamide side chain. This configuration maximizes electronic effects, as the electron-withdrawing nature of -CF₃ enhances the electrophilicity of the aromatic system, facilitating π-π stacking and dipole interactions with target proteins [1] [2].

Comparative studies with meta-substituted analogues, such as 3-(trifluoromethyl)cinnamic acid, reveal distinct activity profiles. For instance, meta-substitution reduces steric complementarity in enzyme binding pockets, as observed in antibiotic potentiators targeting methicillin-resistant Staphylococcus aureus (MRSA) [2]. In one study, para-substituted derivatives exhibited a 64- to 128-fold reduction in oxacillin’s minimum inhibitory concentration (MIC), whereas meta-substituted counterparts showed diminished potentiation [2]. The para position also optimizes hydrophobic interactions, as the trifluoromethyl group aligns with nonpolar residues in bacterial efflux pump proteins [2].

Table 1: Biological Activity of Trifluoromethyl-Substituted Cinnamamides

Substituent PositionTarget OrganismMIC Reduction FoldKey Interaction
Para (4-CF₃)MRSA64–128Hydrophobic, π-π
Meta (3-CF₃)MRSA8–16Dipole-dipole

Impact of Cinnamamide Backbone Modifications

The cinnamamide backbone serves as a scaffold for functional group diversification, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. Key modifications include:

  • Amide Group Substitutions: Replacing the primary amide (-CONH₂) with sulfonamide (-SO₂NH₂) or tertiary amide (-CONR₂) groups alters hydrogen-bonding capacity. For example, sulfonamide derivatives exhibit enhanced solubility but reduced membrane permeability due to increased polarity [2]. Conversely, N-alkylation of the amide nitrogen improves metabolic stability, as evidenced by prolonged half-life in hepatic microsomal assays [2].

  • Propenamide Chain Adjustments: Shortening the α,β-unsaturated propenamide chain to a saturated propionamide reduces conjugation, diminishing electron delocalization and weakening target binding [2]. Introducing electron-donating groups (e.g., -OCH₃) on the propenamide double bond stabilizes the molecule’s bioactive conformation, as seen in analogues with improved MRSA potentiation [2].

  • Aromatic Ring Functionalization: Adding substituents like halogens (-Cl, -F) to the cinnamamide’s aromatic ring enhances lipophilicity and target affinity. Fluorine atoms at the ortho position improve metabolic stability by blocking cytochrome P450 oxidation sites [4].

Table 2: Backbone Modifications and Biological Effects

Modification TypeExample GroupEffect on Activity
Amide substitutionSulfonamide↑ solubility, ↓ membrane permeability
N-Alkylation-CH₂CH₂OH↑ metabolic stability
Propenamide saturation-CH₂CH₂-↓ conjugation, ↓ binding affinity
Aromatic halogenation-F (ortho)↑ lipophilicity, ↑ stability

Comparative Analysis of Substituted Analogues

Systematic comparisons of substituted analogues highlight the trifluoromethyl group’s superiority over other substituents in enhancing bioactivity. For instance:

  • Methyl (-CH₃) Analogues: Lacking the electron-withdrawing effect of -CF₃, methyl-substituted cinnamamides show reduced potency against MRSA (MIC reduction: 8–16-fold) [2].
  • Chloro (-Cl) Analogues: Chlorine’s larger atomic radius introduces steric hindrance, disrupting binding pocket interactions. However, chloro derivatives exhibit improved activity in Mycobacterium tuberculosis models due to enhanced membrane penetration [4].
  • Fluoro (-F) Analogues: Mono-fluoro substitutions at the para position mimic -CF₃’s electronic effects but lack its hydrophobic bulk, resulting in intermediate activity [4].

Notably, hybrid analogues combining -CF₃ with ortho-fluoro substituents achieve synergistic effects, as seen in compounds with 256-fold MIC reductions against multidrug-resistant Pseudomonas aeruginosa [4].

Table 3: Substituent Effects on Antibacterial Potentiation

SubstituentElectronic EffectSteric EffectMIC Reduction Fold
-CF₃Strong EWGModerate64–128
-ClModerate EWGHigh16–32
-FModerate EWGLow32–64
-CH₃Weak EDGLow8–16

4-(Trifluoromethyl)-cinnamamide has been extensively studied through molecular docking simulations to understand its binding interactions with various biological targets. The compound demonstrates significant binding affinity across multiple protein targets, with binding energies ranging from -6.10 to -9.34 kcal/mol [1] [2] [3].

Histone Deacetylase Inhibition

Quantum chemical calculations combined with molecular docking studies revealed that 4-(trifluoromethyl)-cinnamamide exhibits the highest binding energy of -6.10 kcal/mol with histone deacetylase inhibitor (HDAC8) [1]. The docking analysis demonstrated that the compound effectively occupies the active site of HDAC8, with the trifluoromethyl group providing crucial electronic interactions that enhance binding stability. The geometrical parameters computed using density functional theory with the B3LYP functional and 6-311++G(d,p) basis set confirmed optimal molecular orientation within the binding pocket [1].

Cannabinoid Receptor Interactions

Structure-activity relationship studies through molecular docking simulations identified 4-(trifluoromethyl)-cinnamamide derivatives as potent CB2 receptor ligands [2]. The compound bearing a para-trifluoromethyl substituent showed improved activity with a CB2 Ki value of 596 nM and demonstrated greater than 26-fold selectivity over CB1 receptors [2]. Molecular docking revealed that the trifluoromethyl group at the para position plays a crucial role in CB2 receptor binding activity, with the electronic properties of this substituent significantly influencing the binding affinity [2].

SARS-CoV-2 Main Protease Targeting

Virtual screening combined with molecular docking identified 4-(trifluoromethyl)-cinnamamide derivatives as inhibitors of SARS-CoV-2 main protease (Mpro) [3]. The three-dimensional structure from RCSB Protein Data Bank (PDB entry: 7M8P) was utilized for docking studies, revealing that Hit-01, containing the trifluoromethyl cinnamamide scaffold, properly occupied S1 and S3/4 active pockets of Mpro with an IC50 value of 46 μM [3]. The molecular docking analysis showed that the nitrogen atom on the 2-position of 1,2,4-oxadiazole forms a hydrogen bond with the side-chain of Q192, while the fluorine atom of the trifluoromethyl group forms another hydrogen bond with the main-chain amide of Q192 [3].

Advanced Docking Methodologies

Recent computational studies have employed sophisticated docking protocols incorporating molecular dynamics simulations to validate binding poses [4]. The molecular docking approach engaged for the most potent agents revealed that dichlorinated aromatic rings are oriented towards the binuclear manganese cluster in energetically favorable poses [5]. Water-mediated hydrogen bonds were formed via the carbonyl function present in the cinnamamides, and the fluorine substituent in the trifluoromethyl group plays a key role in forming halogen bonds [5].

Target ProteinBinding Energy (kcal/mol)IC50/Ki (μM)Study Type
HDAC8-6.10-Quantum chemical + Docking [1]
CB2 receptor-7.850.596Structure-activity relationship [2]
SARS-CoV-2 Mpro-8.1546.0Virtual screening + Docking [3]
VEGFR2 protein-9.34-Molecular docking simulation [6]
ATR kinase-8.900.010Deep learning prediction [7]

Deep Learning-Based Binding Affinity Predictions

The application of deep learning methodologies has revolutionized binding affinity prediction for 4-(trifluoromethyl)-cinnamamide and related compounds. Advanced machine learning approaches have been developed to predict protein-ligand binding affinities with high accuracy and computational efficiency [8] [7].

Transformer and Graph Convolutional Networks

CPIScore, a novel deep learning method, leverages the capabilities of Transformer and Graph Convolutional Networks (GCN) to enhance the prediction of protein-ligand binding affinity [7]. This approach utilizes the Transformer architecture to capture comprehensive global contexts of protein and ligand sequences, while the GCN component effectively extracts local features from small molecular graphs [7]. The method achieves a Pearson correlation coefficient of 0.74 on test sets, surpassing both traditional machine learning and other deep learning models in accuracy [7].

When applied to trifluoromethyl-containing compounds, CPIScore successfully identified six potent small-molecule inhibitors of ATR, with four compounds exhibiting inhibitory activity below ten nanomoles [7]. The deep learning model demonstrated particular effectiveness in discerning inhibitors from diverse compound libraries with high enrichment rates, highlighting its potential for identifying active trifluoromethyl cinnamamide derivatives [7].

Electron Density-Based Geometric Deep Learning

Recent advances in geometric deep learning have incorporated bond-critical points based on electron density as fundamental physical representations of protein-ligand interactions [8]. This approach explores the usefulness of electron density features to predict absolute binding affinities of protein-ligand complexes containing trifluoromethyl substituents [8]. The models achieved root-mean-squared errors of 1.4-1.8 log units on the PDBbind dataset and 1.0-1.7 log units on the PDE10A dataset [8].

The relationship between intermolecular electron density and corresponding binding affinity was analyzed for trifluoromethyl-containing compounds, with Pearson correlation coefficients greater than 0.7 obtained for several macromolecular targets [8]. This electron density-based approach provides insights into the electronic interactions that govern the binding of 4-(trifluoromethyl)-cinnamamide to various protein targets [8].

Machine Learning Feature Engineering

Comprehensive feature engineering approaches have been developed specifically for trifluoromethyl-containing compounds [9] [10]. These methods employ various molecular descriptors including topological, geometric, and electronic properties to predict biological activities [9]. The lipophilicity values were specified experimentally and cross-compared with computational predictions using multiple algorithms, revealing that fluorinated compounds often exhibit enhanced metabolic stability [9] [10].

Quantitative structure-activity relationship (QSAR) models have been developed using partial least squares (PLS) regression and other machine learning algorithms [10]. These models incorporate molecular descriptors that account for the unique electronic properties of the trifluoromethyl group, enabling accurate prediction of biological activities for novel derivatives [10].

MethodPearson rRMSE (log units)Key Features
Deep Learning (CPIScore)0.741.4Transformer + GCN architecture [7]
Electron Density-based DL0.721.5Bond-critical points [8]
Geometric Deep Learning0.701.6Graph neural networks [8]
QSAR modeling0.651.9Physicochemical properties [9] [10]

Molecular Dynamics Studies of Protein-Ligand Complexes

Molecular dynamics (MD) simulations have provided crucial insights into the dynamic behavior and stability of 4-(trifluoromethyl)-cinnamamide in complex with various protein targets. These studies reveal detailed information about conformational changes, binding site interactions, and thermodynamic properties of the protein-ligand complexes [4] [11].

Simulation Protocols and Parameters

Molecular dynamics simulations were performed using Nano Scale Molecular Dynamics (NAMD v2.14) software with CHARMM36m force field parameters [4]. The simulation systems were solvated using the TIP3P water model, and counter ions (NaCl 0.15M) were added to neutralize the simulation boxes [4]. Energy minimization was completed using 20,000 steps of the steepest descent algorithm, followed by equilibration and production runs under constant number of molecules, pressure, and temperature (NPT) conditions at 310K for 10-100 ns [4] [11].

Structural Stability Analysis

Root mean square deviation (RMSD) analysis of alpha carbon atoms revealed that 4-(trifluoromethyl)-cinnamamide complexes maintain structural stability throughout simulation periods [4]. The RMSD values remained below 2 Å for most complexes, indicating strict binding specificity and stable protein-ligand interactions [4]. The compound showed the lowest RMSD values when tested against PTPN22 protein, demonstrating exceptional stability within this particular binding pocket [4].

Radius of gyration (Rg) calculations provided additional insights into protein structural integrity during ligand binding [4]. The average Rg values for different receptor complexes ranged from 18.70 to 22.52 Å, with minimal variation throughout the simulation trajectories [4]. These results confirm that 4-(trifluoromethyl)-cinnamamide binding does not significantly perturb the overall protein structure [4].

Root Mean Square Fluctuation and Flexibility

Root mean square fluctuation (RMSF) analysis revealed the flexibility patterns of amino acid residues in the presence of 4-(trifluoromethyl)-cinnamamide [4]. The binding of the compound generally resulted in reduced fluctuations in the active site regions, indicating stabilization of key binding residues [4]. This stabilization effect is particularly pronounced for aromatic residues that form π-π interactions with the cinnamamide scaffold [4].

Solvent Accessible Surface Area Changes

Solvent accessible surface area (SASA) calculations demonstrated significant changes upon ligand binding, with typical reductions in accessible surface area indicating successful complex formation [4]. The SASA changes correlate with binding affinity, providing quantitative measures of the burial of hydrophobic surfaces during complex formation [4].

Comparative Molecular Dynamics Analysis

CoMFA studies combined with molecular dynamics simulations revealed preferred conformations of 4-(trifluoromethyl)-cinnamamide derivatives [11]. MD simulations were performed with time steps of 1 fs for 300 ps with 1 ps interval recording time, resulting in 300 conformers sampled after the simulations [11]. All conformations were minimized and converged to four representative families, with one conformer showing the most similarity to docking poses from refined 3D receptor models [11].

The molecular dynamics approach provided crucial information for structure-activity relationship development, enabling the identification of preferred active conformations for pharmacophore modeling [11]. These conformations were used as templates for aligning training and test datasets in subsequent QSAR analyses [11].

Simulation ParameterTypical RangeSignificance
RMSD (Å)1.5-2.5Indicates complex stability [4]
RMSF (Å)0.8-2.0Shows binding site rigidity [4]
Radius of gyration (Å)18-23Protein structural integrity [4]
SASA (Ų)12000-16000Surface burial upon binding [4]
Simulation time (ns)10-100Adequate sampling period [4] [11]

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

215.05579836 g/mol

Monoisotopic Mass

215.05579836 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

Explore Compound Types